

Toxicological and ecotoxicological effects of Tributylphenyltin.

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An In-depth Technical Guide on the Toxicological and Ecotoxicological Effects of **Tributylphenyltin**

Disclaimer: Scientific literature containing specific quantitative toxicological and ecotoxicological data for **Tributylphenyltin** (TBPT) is limited. Much of the detailed mechanistic and quantitative information available pertains to the closely related and more extensively studied compound, Tributyltin (TBT). This guide provides available information on TBPT and extrapolates potential effects based on the toxicological profile of TBT, which should be considered a close analogue.

Introduction

Tributylphenyltin (TBPT), with the chemical formula C₁₈H₃₂Sn, is an organotin compound. Like other tributyltin compounds, it is recognized for its high toxicity. While historically, tributyltin compounds were widely used as biocides in antifouling paints for marine vessels, their use has been largely restricted due to their severe impact on the marine environment. This document provides a comprehensive overview of the known and anticipated toxicological and ecotoxicological effects of **Tributylphenyltin**, intended for researchers, scientists, and drug development professionals.

Toxicological Effects

The primary target organs for **Tributylphenyltin** toxicity in mammals are the immune system and the central nervous system (CNS). It is also recognized as a reproductive toxicant.[1]



Acute Toxicity

Tributylphenyltin is classified as having high acute toxicity upon oral ingestion and moderate acute toxicity through dermal contact.[1]

Table 1: Acute Toxicity Data for **Tributylphenyltin** and Related Compounds

Compound	Test	Species	Route	LD50/LC50	Reference
Tributylphenyl tin	Acute Oral Toxicity	-	Oral	Category 3	[1]
Tributylphenyl tin	Acute Dermal Toxicity	-	Dermal	Category 4	[1]
Tributyltin Oxide (TBTO)	LD50	Rat	Oral	148 mg/kg	[2]
Tributyltin Oxide (TBTO)	LD50	Rabbit	Dermal	11,700 mg/kg	[3]
Tributyltin Chloride (TBTCI)	24h LC50	Sparus aurata (embryos)	Water	28.3 μg/L	[4]
Triphenyltin Chloride (TPTCI)	24h LC50	Sparus aurata (embryos)	Water	34.2 μg/L	[4]

Immunotoxicity

Tributyltin compounds are potent immunotoxicants, primarily affecting the thymus and spleen, leading to immunosuppression.[2][5] Exposure to TBT has been shown to cause thymic atrophy and a reduction in circulating lymphocytes in fish.[6] In mice, oral administration of tributyltin chloride resulted in atrophy of the thymus and spleen and significantly suppressed both humoral and cellular immune responses.[5]

At the cellular level, TBT alters the secretion of cytokines from human immune cells. For instance, TBT can either block or elevate the secretion of the pro-inflammatory cytokine



Interleukin-1 beta (IL-1 β), depending on the concentration and duration of exposure.[7][8][9] This dysregulation of cytokine production can disrupt immune homeostasis.

Neurotoxicity

Organotin compounds, including TBT, are known neurotoxicants.[10] Chronic exposure to low levels of TBT has been shown to induce brain functional damage in fish.[8] The proposed mechanisms for TBT-induced neurotoxicity include the disruption of chloride ion homeostasis in neurons, which can interfere with GABAergic systems and is particularly detrimental during early neuronal development.[10] TBT may also induce oxidative stress in neuronal cells by reducing estrogen levels, which in turn impairs the Akt signaling pathway and downregulates antioxidant enzymes.[11]

Endocrine Disruption

Tributyltin compounds are well-documented endocrine-disrupting chemicals (EDCs).[6][12] They can interfere with the endocrine system through various mechanisms, including:

- Inhibition of Aromatase: TBT can inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens. This disruption can lead to masculinization effects, most notably the development of male sexual characteristics in female gastropods, a phenomenon known as "imposex".[6][13]
- Receptor Binding: TBT has been shown to bind to and activate the Retinoid X Receptor
 (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARy).[14] The activation
 of the RXR-PPARy heterodimer is a key mechanism underlying many of the adverse effects
 of organotins. TBT can also act as an antagonist of human estrogen receptors (ERs).[6][15]

The endocrine-disrupting effects of TBT can lead to reproductive and developmental abnormalities.[13]

Ecotoxicological Effects

Tributylphenyltin is classified as very toxic to aquatic life with long-lasting effects.[1] The ecotoxicity of tributyltin compounds is most pronounced in aquatic environments due to their historical use in antifouling paints.



Effects on Aquatic Invertebrates

Aquatic invertebrates, particularly mollusks, are extremely sensitive to TBT. The most well-known effect is the induction of imposex in female gastropods at very low concentrations (in the nanogram per liter range).[16] TBT is also toxic to the embryonic and larval stages of many aquatic invertebrates, affecting their development and survival.[16] The bioaccumulation of TBT in marine invertebrates is a significant concern, as it can be transferred up the food chain.[17]

Effects on Fish

TBT is also highly toxic to fish, especially during early life stages. Studies on zebrafish embryos have shown that TBT can cause coagulation, decreased heartbeat, and mortality at concentrations in the low ng/L range.[18][19] The 96-hour LC₅₀ for TBT in zebrafish embryos was found to be 5.2 ng/L.[18][19] In adult fish, chronic exposure to TBT can lead to neurotoxicity and reproductive impairments.[8][13]

Table 2: Ecotoxicity Data for Tributyltin Compounds

Compound	Species	Endpoint	Value	Reference
Tributyltin (TBT)	Danio rerio (zebrafish) embryo	96h LC50	5.2 ng/L	[18][19]
Tributyltin Chloride (TBTCl)	Sparus aurata (gilthead seabream) embryo	24h LC50	28.3 μg/L	[4]
Triphenyltin Hydroxide (TPhTH)	Rhamdia quelen (silver catfish) juvenile	96h LC₅o	9.73 μg/L	[20][21]
Tributyltin (TBT)	Nucella lapillus (dog whelk)	Imposex induction	~1 ng/L	[16]

Experimental Protocols



Detailed experimental protocols for **Tributylphenyltin** are not readily available in the public domain. The following are generalized protocols based on studies conducted with other tributyltin compounds.

Acute Oral Toxicity Study (based on OECD Guideline 425)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test Animals: Typically, adult female rats are used.
- Procedure: A single animal is dosed at a defined starting level. The outcome for this animal (survival or death) determines the dose for the next animal (either higher or lower). This sequential dosing continues until the criteria for stopping are met.
- Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

Fish Embryo Acute Toxicity (FET) Test (based on OECD Guideline 236)

- Objective: To determine the acute toxicity of chemicals to the embryonic stages of fish.
- Test Organism: Fertilized eggs of zebrafish (Danio rerio) are commonly used.
- Procedure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system.
- Exposure Duration: The test typically lasts for 96 hours.
- Endpoints: Observations are made for mortality and specific developmental abnormalities at defined time points. The LC₅₀ is determined at the end of the exposure period.

Immunotoxicity Study in Rodents



- Objective: To assess the potential immunotoxic effects of a substance following repeated exposure.
- Test Animals: Mice or rats are commonly used.
- Procedure: Animals are administered the test substance (e.g., by oral gavage) daily for a period of 28 days at multiple dose levels.
- Endpoints:
 - General Toxicity: Body weight, food consumption, and clinical signs are monitored.
 - Immunological Parameters: At the end of the study, the weights of the thymus and spleen are recorded. Blood is collected for hematology and analysis of immune cell populations.
 Functional assays such as the plaque-forming cell (PFC) assay (for humoral immunity) and delayed-type hypersensitivity (DTH) response (for cell-mediated immunity) can be performed.[5]
 - Histopathology: Thymus, spleen, and other lymphoid tissues are examined for any treatment-related changes.

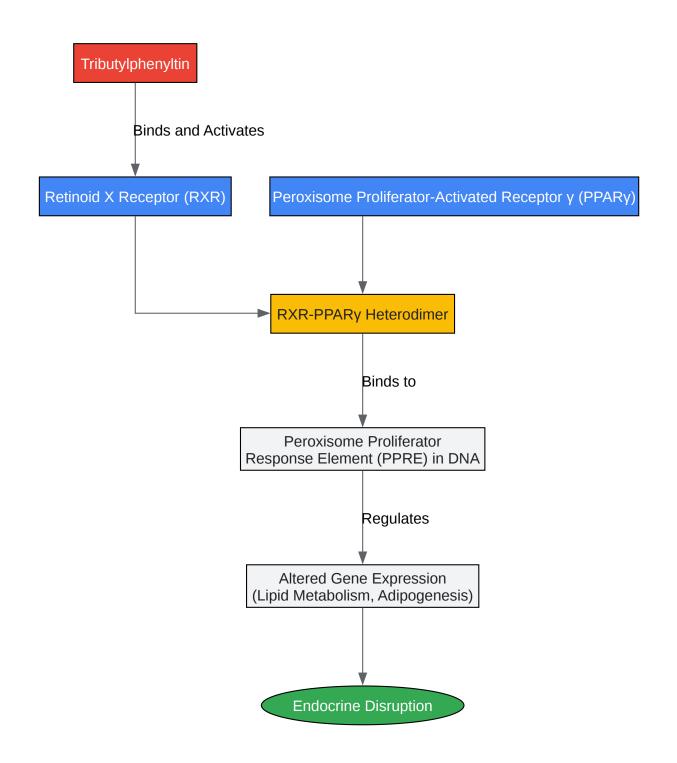
Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by **Tributylphenyltin** are not well-elucidated. However, based on studies with TBT, several key pathways are likely targets.

Endocrine Disruption Signaling

TBT is known to activate the RXR-PPARy heterodimer. This interaction is a molecular initiating event that can lead to a cascade of downstream effects, including altered gene expression related to lipid metabolism and adipogenesis.





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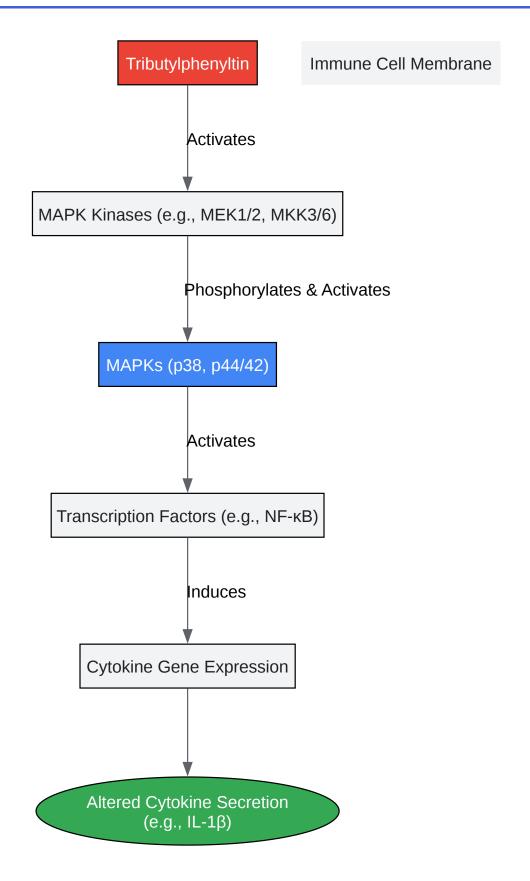


Caption: Proposed mechanism of **Tributylphenyltin**-induced endocrine disruption via RXR-PPARy activation.

Immunotoxicity Signaling (MAPK Pathway)

TBT has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and p44/42 (ERK1/2), in immune cells. This activation can lead to the dysregulated production of inflammatory cytokines like IL-1β.





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Caption: Simplified MAPK signaling pathway potentially activated by **Tributylphenyltin** in immune cells.

Analytical Methods

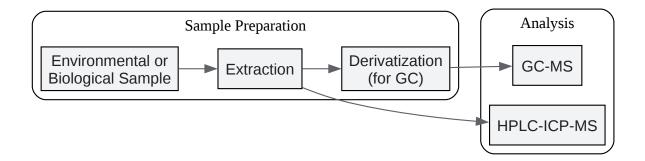
The detection and quantification of organotin compounds like **Tributylphenyltin** in environmental and biological samples typically involve chromatographic techniques coupled with sensitive detectors.

Sample Preparation

- Extraction: Extraction from solid matrices (sediment, tissue) often uses organic solvents, sometimes with the aid of sonication or microwave-assisted extraction. Liquid-liquid extraction or solid-phase extraction (SPE) is used for water samples.[22][23]
- Derivatization: To increase their volatility for gas chromatography, organotin compounds are often derivatized, for example, by ethylation with sodium tetraethylborate.[22]

Analytical Instrumentation

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the separation and identification of organotin compounds.[24]
- High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method offers high sensitivity and specificity for the analysis of organotin species.



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